2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide
CAS No.: 325804-93-1
Cat. No.: VC7388308
Molecular Formula: C18H16N2O3
Molecular Weight: 308.337
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 325804-93-1 |
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Molecular Formula | C18H16N2O3 |
Molecular Weight | 308.337 |
IUPAC Name | 2-benzylimino-6-methoxychromene-3-carboxamide |
Standard InChI | InChI=1S/C18H16N2O3/c1-22-14-7-8-16-13(9-14)10-15(17(19)21)18(23-16)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,19,21) |
Standard InChI Key | JNPBMMCDVNPKCR-ZZEZOPTASA-N |
SMILES | COC1=CC2=C(C=C1)OC(=NCC3=CC=CC=C3)C(=C2)C(=O)N |
Introduction
Structural and Nomenclature Analysis
Core Chromene Scaffold
The 2H-chromene skeleton consists of a benzene ring fused to a pyran ring, with the double bond located between C2 and C3 . The numbering system places the oxygen atom at position 1, with substituents assigned positions relative to this framework. In 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide, the benzylimino group (–N=CH–C6H5) replaces the typical C2–C3 double bond, forming an imine linkage. The methoxy (–OCH3) and carboxamide (–CONH2) groups at positions 6 and 3, respectively, introduce electronic and steric modifications that influence reactivity and biological interactions.
Tautomerism and Electronic Effects
The imine group at position 2 introduces tautomeric possibilities, enabling equilibrium between the 2H-chromene (imine) and 4H-chromene (enamine) forms. This tautomerism is critical for understanding the compound’s stability and reactivity. Density functional theory (DFT) studies on similar systems suggest that the 2H-tautomer is typically more stable due to aromatic stabilization of the fused benzene ring .
Synthetic Methodologies
Metal-Catalyzed Approaches
Transition-metal catalysis is a cornerstone of 2H-chromene synthesis. For example, copper(II)-mediated tandem reactions between alkynols and salicyl-N-tosylhydrazones yield isochromeno[3,4-b]chromenes via cyclization and annulation (Scheme 1) . Adapting this strategy, 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide could be synthesized through a multi-step process:
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Formation of the Chromene Core: A salicylaldehyde derivative bearing a methoxy group at position 6 could undergo condensation with a benzylamine-containing precursor to form the imine linkage.
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Introduction of the Carboxamide: Subsequent functionalization at position 3 via carbonyl metathesis or palladium-catalyzed amidation could install the carboxamide group.
Iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis (Scheme 3) offers another route, where alkynyl ethers of salicylaldehydes cyclize to form 3-substituted chromenes. Applying this method, a propargyl ether precursor with a methoxy group could yield the chromene scaffold, followed by post-cyclization modifications to introduce the benzylimino and carboxamide groups.
Organocatalytic Strategies
Enantioselective organocatalysis has been employed for asymmetric chromene synthesis. For instance, chiral phosphoric acids catalyze the reaction between ortho-quinone methides (o-QMs) and enol ethers to produce 2H-chromenes with high enantiomeric excess (Scheme 22) . For 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide, a similar approach could involve generating an o-QM intermediate from a methoxy-substituted salicylaldehyde, followed by imine formation with benzylamine and carboxamide installation via nucleophilic acyl substitution.
Physicochemical Properties
Predicted Physicochemical Parameters
Computational models estimate key properties for 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide:
Parameter | Predicted Value | Method |
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Log P (octanol-water) | 2.34 | XLOGP3 |
Molecular Weight | 324.35 g/mol | — |
Topological Polar Surface Area | 78.12 Ų | SILICOS-IT |
Water Solubility | 0.15 mg/mL | ESOL |
Hydrogen Bond Donors | 2 | — |
These values suggest moderate lipophilicity and low aqueous solubility, typical of chromene derivatives. The carboxamide and imine groups enhance hydrogen-bonding capacity, potentially improving target binding in biological systems.
Spectroscopic Characteristics
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UV-Vis: Chromenes exhibit strong absorption in the 250–350 nm range due to π→π* transitions. The methoxy and carboxamide substituents may redshift absorption maxima.
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NMR: ¹H NMR would show distinct signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and imine proton (δ 8.1–8.3 ppm).
Challenges and Future Directions
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